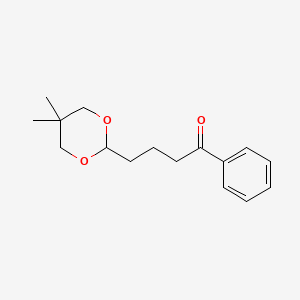

4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone

Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone is a ketone derivative featuring a butyrophenone backbone (C₆H₅CO-) linked to a 5,5-dimethyl-1,3-dioxane ring. This structure combines aromaticity with a cyclic acetal moiety, conferring unique steric and electronic properties. The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its stability and reactivity .

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-16(2)11-18-15(19-12-16)10-6-9-14(17)13-7-4-3-5-8-13/h3-5,7-8,15H,6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFZEQOBIXFPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645898 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-40-5 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Dioxane Ring

The synthesis begins with the preparation of the dioxane ring, typically using dimethyl carbonate or similar reagents. The reaction involves condensation between hydroxyl-containing precursors (e.g., 3-hydroxyl-2-butanone) under controlled conditions.

Step 2: Attachment of Butyrophenone Moiety

The butyrophenone backbone is introduced via acylation reactions. This step often requires Lewis acids to promote the formation of carbon-carbon bonds between the dioxane ring and the butyrophenone structure.

Step 3: Purification

High-performance liquid chromatography (HPLC) is commonly used to monitor reaction progress and assess product purity. Typical yields can vary depending on reaction conditions but often exceed 45%.

Reaction Conditions

Temperature Control

Maintaining optimal temperature is crucial for both condensation and acylation steps. Elevated temperatures may improve reaction rates but can also lead to side reactions.

pH Control

Acidic or basic environments are tailored for specific steps:

- Acidic conditions are often preferred during esterification.

- Basic conditions may be used for certain condensation reactions.

Representative Reaction Scheme

Below is a simplified reaction scheme for synthesizing this compound:

| Step | Reactants | Products | Conditions |

|---|---|---|---|

| 1 | Dimethyl carbonate + hydroxyl precursor | Intermediate dioxane compound | Acidic environment |

| 2 | Intermediate + butyrophenone derivative | Final product | Lewis acid catalyst |

| 3 | Purification | High-purity product | HPLC monitoring |

Analytical Techniques

To ensure structural integrity and purity:

- NMR Spectroscopy : Used to confirm functional groups and molecular connectivity.

- Mass Spectrometry (MS) : Provides molecular weight and structural insights.

- HPLC : Assesses purity levels, ensuring minimal byproducts.

Challenges in Synthesis

Several challenges may arise during synthesis:

- Side reactions leading to undesired byproducts.

- Difficulty in achieving high yields due to complex reaction pathways.

- Need for precise control over reaction parameters such as temperature and pH.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | Butyrophenone derivatives, dioxane-based compounds |

| Key Reactions | Condensation, esterification, acylation |

| Catalysts/Reagents | Lewis acids (e.g., AlCl₃), dimethyl carbonate |

| Analytical Methods | NMR, MS, HPLC |

| Typical Yield | >45% |

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Organic Synthesis

4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules. The dioxane ring and cyano group enhance its reactivity and selectivity in synthetic pathways, making it valuable for creating other chemical entities .

Research indicates that this compound may exhibit significant biological activities. Preliminary studies suggest its potential as an enzyme inhibitor and its ability to modulate receptor activity. These properties make it a candidate for further investigation into its pharmacological effects, particularly in relation to neurotransmitter systems such as dopaminergic and serotonergic pathways .

Pharmaceutical Development

The compound is being studied for its potential therapeutic applications in drug development. Its structural characteristics suggest interactions with biological targets that could lead to novel treatments for various conditions. For instance, its ability to influence mood regulation through neurotransmitter modulation positions it as a candidate for antidepressant or anxiolytic drug development .

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of this compound, researchers found that the compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition resulted in altered biochemical profiles in vitro, suggesting potential applications in metabolic disorder treatments.

Case Study 2: Neurotransmitter Modulation

Another study focused on the compound's effects on neurotransmitter systems. Results indicated that it could modulate dopamine and serotonin levels in neuronal cultures, leading to changes in neuronal excitability and signaling pathways associated with mood regulation. These findings support further research into its use as a therapeutic agent for mood disorders.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Similar compounds differ primarily in substituents on the phenyl ring or the alkyl chain length. Key derivatives include halogenated, methoxylated, and fluorinated analogs (Table 1).

Table 1: Structural Comparison of Key Derivatives

Key Observations :

Physicochemical Properties

Table 2: Predicted Physical Properties

Key Trends :

- Halogenation increases molecular weight and boiling points.

- Methoxy groups may reduce crystallinity due to steric hindrance .

Biological Activity

Overview of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone

This compound is a chemical compound that belongs to the class of butyrophenones, which are known for their diverse biological activities. This compound is structurally characterized by a butyrophenone backbone with a dimethyl-dioxane substituent, which may influence its pharmacological properties.

The biological activity of butyrophenones generally involves interaction with neurotransmitter receptors. Many compounds in this class act as antagonists at dopamine D2 receptors, which is significant in the treatment of psychiatric disorders such as schizophrenia. The presence of the dioxane moiety in this specific compound may modulate its receptor affinity and selectivity.

Pharmacological Effects

- Antipsychotic Activity : Similar compounds have demonstrated efficacy in reducing psychotic symptoms by blocking dopamine receptors in the brain.

- Antidepressant Effects : Some studies suggest that butyrophenones may also exhibit antidepressant properties through modulation of serotonin pathways.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, possibly linked to inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activities of related butyrophenones:

- Dopamine Receptor Binding : A study demonstrated that derivatives of butyrophenones showed varying affinities for D2 dopamine receptors, impacting their therapeutic efficacy in treating psychosis .

- Neuroprotective Effects : Research indicated that certain butyrophenone analogs could protect neuronal cells from oxidative stress, suggesting a potential role in neurodegenerative diseases .

- In Vivo Studies : Animal models have shown that compounds with similar structures can reduce anxiety-like behaviors and improve cognitive functions, supporting their use in neuropsychiatric conditions .

Data Table: Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, and how is purity validated?

Answer:

The compound is typically synthesized via coupling reactions involving protective group strategies. For example, the dioxane moiety can act as a protecting group during Friedel-Crafts acylation or nucleophilic substitution. A key method involves coupling 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid with aromatic intermediates using mixed anhydride methods (e.g., pivaloyl chloride and triethylamine) . Purification is achieved via column chromatography (e.g., Al₂O₃-packed columns with gradient elution using n-hexane/diethyl ether) . Purity validation employs HPLC (>95.0% by TLC) and spectroscopic techniques (¹H/¹³C NMR) .

Advanced: How can stereochemical control be achieved during the synthesis of derivatives of this compound?

Answer:

Stereochemical outcomes are managed using chiral auxiliaries or asymmetric catalysis . For instance, coupling the acid derivative with (R)-4-phenyl-2-oxazolidinone via mixed anhydride methods ensures enantioselectivity . Chiral HPLC or NMR spectroscopy (e.g., NOE experiments) is critical for analyzing stereoisomers. Reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize racemization .

Basic: What spectroscopic signatures confirm the structure of this compound?

Answer:

Key ¹H-NMR signals include:

- δ 5.46 ppm (s, 1H, dioxane ring)

- δ 1.27 and 0.82 ppm (s, 6H, -C(CH₃)₂-) .

¹³C-NMR shows characteristic peaks at δ 100.1 ppm (dioxane acetal carbon) and δ 77.8 ppm (C-O) . IR spectroscopy confirms the ketone (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities.

Advanced: How can low yields in coupling reactions involving the dioxane moiety be addressed?

Answer:

Optimize reaction conditions :

- Use anhydrous solvents (e.g., DMF) to prevent hydrolysis of the dioxane ring.

- Employ strong bases (e.g., Cs₂CO₃) to enhance nucleophilicity in SNAr reactions .

- Increase temperature (e.g., 130°C) to accelerate kinetics, as demonstrated in aryl ether formation .

- Screen catalysts (e.g., Pd for cross-couplings) to improve efficiency.

Basic: Which functional groups dominate the reactivity of this compound?

Answer:

The dioxane acetal (C-O-C) provides steric protection but is labile under strong acids. The ketone group (C=O) undergoes nucleophilic additions (e.g., Grignard reactions). The aromatic ring participates in electrophilic substitutions (e.g., halogenation). Stability studies indicate the dioxane ring remains intact in neutral/basic conditions but hydrolyzes in acidic media .

Advanced: What strategies are effective for studying this compound’s role in enzymatic inhibition?

Answer:

- Enzyme assays : Measure IC₅₀ values against targets like enoyl-ACP reductase (e.g., using triclosan derivatives as comparators) .

- Molecular docking : Model interactions with enzyme active sites (e.g., hydrophobic pockets accommodating the dioxane ring).

- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) to identify pharmacophores .

Basic: How is regioselectivity managed in electrophilic substitution reactions on the aromatic ring?

Answer:

Regioselectivity is controlled via directing groups . For example:

- Electron-donating groups (e.g., -OCH₃) direct electrophiles to para/ortho positions.

- Protection/deprotection strategies : The dioxane moiety can be temporarily modified to block undesired sites .

Advanced: What computational methods aid in predicting the compound’s physicochemical properties?

Answer:

- DFT calculations predict bond dissociation energies and reaction pathways.

- Molecular dynamics simulations assess solubility and membrane permeability.

- QSAR models correlate structural features (e.g., logP, polar surface area) with bioavailability .

Basic: How is the compound purified after synthesis, and what challenges arise?

Answer:

- Column chromatography (silica/Al₂O₃) with gradients of n-hexane/ethyl acetate is standard .

- Challenges include separating regioisomers or enantiomers , addressed via chiral columns or recrystallization .

Advanced: How does the dioxane ring influence the compound’s pharmacokinetic profile?

Answer:

The dioxane ring enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration. However, its hydrolysis in vivo generates polar metabolites, requiring prodrug strategies for sustained activity. In vitro metabolic studies (e.g., liver microsomes) quantify stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.